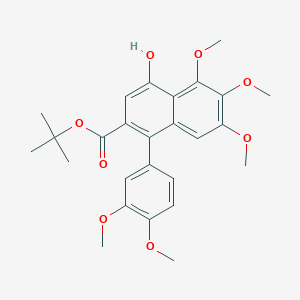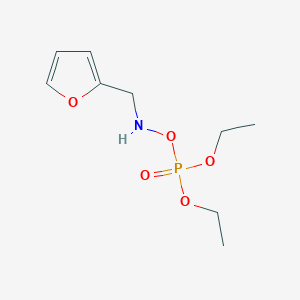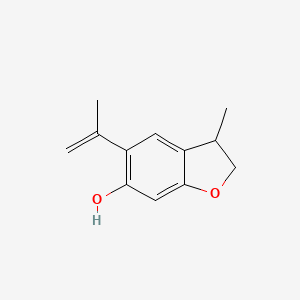
Propanoic acid, 2-acetylamino-3-(4-hydroxy-3,5-dinitrophenyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is a chemical compound with the molecular formula C13H15N3O8 and a molecular weight of 341.27 g/mol . It is a derivative of L-tyrosine, an amino acid, and is characterized by the presence of acetyl, nitro, and ethyl ester functional groups. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester typically involves the acetylation of L-tyrosine followed by nitration and esterification. The reaction conditions often include the use of acetic anhydride for acetylation, nitric acid for nitration, and ethanol for esterification . The process can be summarized as follows:
Acetylation: L-tyrosine is reacted with acetic anhydride to form N-acetyl-L-tyrosine.
Nitration: N-acetyl-L-tyrosine is then nitrated using nitric acid to introduce nitro groups at the 3 and 5 positions of the aromatic ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester.
Industrial Production Methods
Industrial production methods for N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of N-Acetyl-3,5-diamino-L-tyrosine ethyl ester.
Substitution: Formation of substituted derivatives with various functional groups on the aromatic ring.
科学的研究の応用
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies related to protein synthesis and enzyme interactions.
Industry: Used in the development of new materials and chemical processes .
作用機序
The mechanism of action of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the acetyl and ethyl ester groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, including those involved in protein synthesis and energy metabolism .
類似化合物との比較
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of L-tyrosine with an acetyl group but without nitro groups.
N-Acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester: Similar structure with a chloro and nitro group substitution.
L-Tyrosine ethyl ester: L-tyrosine with an ethyl ester group but without acetyl and nitro groups.
Uniqueness
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is unique due to the presence of both nitro groups and an ethyl ester group, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these functional groups play a crucial role .
特性
IUPAC Name |
ethyl 2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O8/c1-3-24-13(19)9(14-7(2)17)4-8-5-10(15(20)21)12(18)11(6-8)16(22)23/h5-6,9,18H,3-4H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSFXFJUJDOSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-5-(2-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966384.png)

![(2E)-2-(4-butoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11966400.png)

![Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966416.png)

![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11966422.png)
![isopropyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966423.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966432.png)



![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966448.png)
![3-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}naphthalen-2-yl acetate](/img/structure/B11966456.png)
